
CJ-42794
Overview
Description
CJ-42794, also known as CJ-042794, is a selective antagonist of the prostaglandin E receptor subtype 4 (EP4). It inhibits the binding of [3H]-prostaglandin E2 to the human EP4 receptor with a mean pKi of 8.5. This compound is at least 200-fold more selective for the human EP4 receptor than other human EP receptor subtypes (EP1, EP2, and EP3) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of reagents such as chlorinated aromatic compounds and fluorinated phenols .
Industrial Production Methods
The industrial production of CJ-42794 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
CJ-42794 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenated compounds and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Cardiovascular Applications
Abdominal Aortic Aneurysm (AAA) Treatment
One of the most significant applications of CJ-42794 is in the treatment of abdominal aortic aneurysm (AAA). Research indicates that this compound effectively reduces AAA formation in mouse models. In a study involving ApoE -/- mice infused with angiotensin II, oral administration of this compound significantly decreased AAA progression over four weeks. The compound inhibited the degradation of elastic fibers and reduced the activation of matrix metalloproteinases (MMP)-2 and MMP-9, which are crucial in tissue remodeling during AAA development. Additionally, it lowered interleukin-6 (IL-6) levels in AAA tissues, suggesting a potential pharmacological strategy for managing this condition .
Table 1: Effects of this compound on AAA Models
Parameter | Control Group | This compound Group |
---|---|---|
AAA Formation | High | Significantly Reduced |
Elastic Fiber Degradation | High | Attenuated |
MMP-2 Activation | High | Reduced |
IL-6 Expression | High | Significantly Decreased |
Pain Management
Anti-inflammatory and Anti-allodynic Properties
This compound has shown promise in managing inflammatory pain. A study explored its effects as an EP4 receptor antagonist in various preclinical pain models. The compound demonstrated anti-allodynic activity, which refers to the alleviation of pain from stimuli that typically do not provoke pain. This effect was validated through computational docking studies that identified this compound as a potent antagonist with favorable pharmacokinetics .
Table 2: Efficacy of this compound in Pain Models
Pain Model | Control Group Response | This compound Response |
---|---|---|
Inflammatory Pain (CFA model) | Significant Pain | Reduced Pain |
Nociceptive Processing | High Sensitivity | Attenuated Sensitivity |
Immunological Applications
Impact on Th1/Th17 Cell Development
This compound's role extends to immunology, particularly in modulating T-cell responses. Studies have indicated that selective antagonism of the EP4 receptor can suppress Th1 and Th17 cell differentiation, which are pivotal in autoimmune diseases such as rheumatoid arthritis. The compound inhibited cytokine production associated with these T-cell subsets, demonstrating its potential as an anti-inflammatory agent .
Table 3: Effects on Cytokine Production
Cytokine Type | Control Group Levels | This compound Levels |
---|---|---|
Th1 Cytokines | Elevated | Suppressed |
Th17 Cytokines | Elevated | Suppressed |
Mechanism of Action
CJ-42794 exerts its effects by selectively binding to and antagonizing the prostaglandin E receptor subtype 4 (EP4). This inhibition prevents the binding of prostaglandin E2, thereby blocking the downstream signaling pathways associated with this receptor. The molecular targets involved include the EP4 receptor and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) .
Comparison with Similar Compounds
Similar Compounds
Rofecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes.
Uniqueness of CJ-42794
This compound is unique due to its high selectivity for the EP4 receptor, which distinguishes it from other compounds that target different prostaglandin receptors or cyclooxygenase enzymes. This selectivity makes it a valuable tool for studying the specific role of EP4 in various physiological and pathological processes .
Biological Activity
CJ-42794 is a selective antagonist of the prostaglandin E2 receptor subtype EP4, which has garnered attention for its diverse biological activities, particularly in the context of inflammation, cardiovascular health, and cancer. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.
This compound functions primarily by inhibiting the EP4 receptor, which plays a critical role in mediating the effects of prostaglandin E2 (PGE2) in various physiological processes. PGE2 is known to influence inflammation, pain perception, and cellular proliferation. By blocking EP4 signaling, this compound can modulate these processes, making it a candidate for therapeutic interventions in inflammatory diseases and cancer.
Biological Activity Overview
-
Cardiovascular Effects :
- In a study involving mice with experimental autoimmune myocarditis (EAM), daily administration of this compound exacerbated myocardial inflammation compared to vehicle-treated controls. This was evidenced by increased inflammatory areas and elevated levels of RORγt, a transcription factor associated with Th17 cell differentiation .
- The compound's antagonistic effects on EP4 signaling suggest that it may negatively impact cardiac function under certain pathological conditions.
- Cancer Therapeutics :
- Inflammation Modulation :
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Myocarditis Model :
- In EAM models, treatment with this compound led to significant increases in inflammatory markers compared to controls. The study highlighted the role of EP4 antagonism in worsening cardiac inflammation, suggesting that while targeting EP4 may have therapeutic potential, it also necessitates careful consideration of timing and context .
- Cancer Cell Lines :
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of CJ-42794 in modulating inflammatory responses?
this compound selectively antagonizes the prostaglandin E receptor subtype 4 (EP4), inhibiting [³H]-PGE₂ binding with a mean pKi of 8.5. This action suppresses EP4-mediated cAMP elevation, which is critical for downstream inflammatory signaling. For example, in HEK293 cells overexpressing human EP4, this compound reversed PGE₂-induced inhibition of LPS-stimulated TNFα production in a concentration-dependent manner, demonstrating its role in modulating cytokine responses .
Key Data :
Parameter | Value | Source Model |
---|---|---|
EP4 binding affinity | pKi = 8.5 | HEK293 cells |
Selectivity ratio | >200-fold vs. EP1/2/3 | Competitive binding |
Q. How does this compound achieve selectivity for the EP4 receptor over other prostaglandin E receptor subtypes?
this compound’s selectivity arises from its structural specificity for the EP4 receptor’s ligand-binding domain. Binding assays show negligible affinity for EP1, EP2, or EP3 receptors (IC₅₀ for EP4 = 10 nM, with 200-fold selectivity over other subtypes). This is attributed to unique interactions with EP4’s transmembrane helices, as inferred from molecular docking studies .
Q. What experimental models are commonly used to study this compound's anti-inflammatory effects?
- Colitis : Mice treated with 10 mg/kg this compound showed reduced inflammation (33% lower inflammatory cell infiltration vs. controls) and suppressed RORγt expression .
- Gastric ulcers : Rats administered 3–10 mg/kg/day subcutaneously exhibited delayed ulcer healing via VEGF suppression .
Advanced Research Questions
Q. How can researchers address variability in this compound's efficacy across different in vivo inflammation models?
Variability may stem from differences in disease pathophysiology (e.g., colitis vs. gastric ulcers) or species-specific EP4 receptor dynamics. To mitigate this:
- Standardize dosing : Use pharmacokinetic profiling to adjust doses for bioavailability (e.g., 10 mg/kg in mice vs. 3 mg/kg in rats) .
- Validate biomarkers : Measure tissue-specific EP4 activity (e.g., RORγt in colitis , VEGF in ulcers ).
- Comparative studies : Parallel testing in multiple models with controlled variables (e.g., genetic background, PGE₂ levels) .
Q. What methodological considerations are critical when designing dose-response studies for this compound in gastric ulcer research?
- Dose range : Subcutaneous administration of 3–10 mg/kg/day in rats balances efficacy and toxicity .
- Endpoint selection : Histological scoring of ulcer size and mucosal VEGF expression (Western blotting or qPCR) .
- Controls : Include EP4 agonists (e.g., PGE₂) to confirm receptor-specific effects .
Example Protocol :
Parameter | Detail |
---|---|
Model | Male Sprague-Dawley rats |
Dose | 3–10 mg/kg/day, subcutaneous |
Duration | 7–14 days |
Key Assays | VEGF expression (Western blot), ulcer area quantification |
Q. How should conflicting data on this compound's impact on VEGF expression be analyzed in mucosal healing studies?
Discrepancies may arise from tissue-specific VEGF regulation or temporal differences in EP4 signaling. Resolve conflicts by:
- Time-course experiments : Track VEGF levels at multiple timepoints (e.g., days 3, 7, 14 post-ulcer induction) .
- Cell-type specificity : Isolate primary gastric fibroblasts to assess stromal vs. epithelial VEGF contributions .
- Pathway inhibition : Co-administer VEGF receptor blockers to isolate EP4’s role .
Q. Methodological Guidelines
- Data Contradiction Analysis : Use meta-analysis frameworks to compare results across studies, adjusting for variables like dosage, model species, and assay sensitivity .
- Experimental Reproducibility : Adhere to protocols from peer-reviewed studies (e.g., Western blotting for RORγt in colitis , cAMP assays in HEK293 cells ).
Properties
IUPAC Name |
4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBNCZHVEXULBD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468041 | |
Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847728-01-2 | |
Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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